methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Overview
Description
Methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.15795719 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Pictet–Spengler Reaction for Synthesis
The Pictet–Spengler reaction has been employed to synthesize new derivatives of benzodiazepines, including compounds with specific furanyl substitutions, showcasing its utility in generating complex, condensed benzodiazepines with potential chemical and pharmaceutical applications (Tolkunov et al., 2017).
Transition-Metal-Free Oxidative Processes
A novel methodology involving transition-metal-free conditions has been developed for converting dibenzodiazepines to phenazines, indicating a pathway for structural modification and the potential discovery of new compounds with unique properties (Laha et al., 2014).
Applications in Material Science
Corrosion Inhibition
Benzodiazepine derivatives have been studied for their anti-corrosion properties on mild steel in acidic conditions, demonstrating the chemical versatility and potential industrial applications of these compounds in protecting materials against corrosion (Laabaissi et al., 2021).
Advanced Chemical Properties and Transformations
Novel Rearrangements and Ring Transformations
Research has elucidated unique chemical behaviors, including ring opening and novel rearrangements under specific conditions, providing insight into the reactivity and potential for generating new compounds with diverse applications (Cairns et al., 2002).
Structural and Mechanistic Insights
Crystal Structure Analysis
The detailed structural analysis through X-ray crystallography has offered deep insights into the molecular geometry and interactions of benzodiazepine derivatives, laying the groundwork for further modifications and the design of compounds with tailored properties (Ukhin et al., 2011).
Properties
IUPAC Name |
methyl 9-methyl-6-(5-methylfuran-2-yl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-11-10-15-18(20(24)17(11)21(25)26-3)19(16-9-8-12(2)27-16)23-14-7-5-4-6-13(14)22-15/h4-9,11,17,19,22-23H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJCHSLZWDNADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)C)C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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